BMT-108908: Mechanism of Action & Technical Characterization of an NR2B-Selective Negative Allosteric Modulator
BMT-108908: Mechanism of Action & Technical Characterization of an NR2B-Selective Negative Allosteric Modulator
[1]
Executive Summary
BMT-108908 is a potent, highly selective Negative Allosteric Modulator (NAM) of the GluN2B (NR2B) subunit-containing N-methyl-D-aspartate (NMDA) receptors.[1] Unlike non-selective channel blockers (e.g., ketamine, MK-801) that occlude the ion pore and cause psychotomimetic side effects, BMT-108908 binds to the amino-terminal domain (ATD) interface, destabilizing the agonist-bound open state.[1]
This guide details the molecular mechanism, pharmacological profile, and validated experimental protocols for utilizing BMT-108908 in translational research.[1] It specifically addresses the compound's utility in dissecting the therapeutic window between rapid-acting antidepressant efficacy and cognitive safety liabilities.[1]
Chemical & Molecular Characterization
BMT-108908 is structurally distinct from the classic phenylethanolamine NR2B antagonists (e.g., ifenprodil).[1] It exhibits nanomolar affinity for the ifenprodil-binding site on the GluN2B subunit.[1]
Physicochemical Properties
| Property | Data |
| Chemical Name | (R)-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one |
| CAS Number | 1801151-15-4 |
| Molecular Weight | 368.45 g/mol |
| Solubility | DMSO (>10 mM); low aqueous solubility (requires carrier) |
| Lipophilicity | High (CNS penetrant) |
Selectivity Profile
BMT-108908 demonstrates exceptional selectivity for NR2B over other NMDA receptor subtypes, a critical feature for avoiding the ataxia and dissociation associated with NR2A blockade.[1]
| Receptor Subtype | Assay Type | Potency (Ki / IC50) |
| hGluN1/GluN2B | Radioligand Binding ([³H]Ro25-6981) | 1.6 nM (Ki) |
| hGluN1/GluN2B | Functional (TEVC, Oocytes) | 4.2 nM (IC50) |
| hGluN1/GluN2A | Functional | > 10,000 nM (Inactive) |
| hGluN1/GluN2C | Functional | > 10,000 nM (Inactive) |
| hGluN1/GluN2D | Functional | > 10,000 nM (Inactive) |
Data Source: Weed et al., 2016 [1][1]
Mechanism of Action (MoA)
Allosteric Inhibition at the ATD
BMT-108908 functions as a non-competitive antagonist.[1] It does not compete with glutamate (GluN2B) or glycine (GluN1) at the agonist binding domains (ABD).[1] Instead, it binds to the Amino-Terminal Domain (ATD) , specifically at the heterodimeric interface between GluN1 and GluN2B.[1]
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Binding Event: BMT-108908 occupies the "ifenprodil pocket" within the ATD.[1]
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Conformational Clamp: Binding stabilizes the ATD in a "closed" cleft conformation.[1]
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Transduction: This conformational constraint is mechanically transmitted to the Agonist Binding Domain (ABD) and subsequently the Transmembrane Domain (TMD).[1]
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Probability Reduction: The channel open probability (
) is significantly reduced, even in the presence of saturating glutamate and glycine.
Mechanistic Visualization
The following diagram illustrates the allosteric signaling cascade initiated by BMT-108908 binding.
Figure 1: Signal transduction pathway of BMT-108908 negative allosteric modulation.[1][2]
Validated Experimental Protocols
Protocol A: [³H]Ro25-6981 Displacement Binding Assay
Purpose: To determine the binding affinity (
Reagents:
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Membrane Prep: Rat forebrain or HEK293 cells expressing hGluN1/hGluN2B.[1]
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Radioligand: [³H]Ro25-6981 (Specific Activity ~40-60 Ci/mmol).[1]
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Non-specific control: 10 µM Ifenprodil.[1]
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Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
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Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer.
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Incubation: In a 96-well plate, combine:
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Equilibrium: Incubate for 60 minutes at 4°C . Note: Low temperature prevents receptor degradation and minimizes ligand dissociation.
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Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
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Wash: Wash filters 3x with ice-cold buffer.
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Quantification: Measure radioactivity via liquid scintillation counting.
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Analysis: Fit data to a one-site competition model to derive
and calculatengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> using the Cheng-Prusoff equation.
Protocol B: Functional Characterization via TEVC (Xenopus Oocytes)
Purpose: To assess functional potency (
Workflow:
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Expression: Inject Xenopus laevis oocytes with cRNA encoding hGluN1 and hGluN2B (Ratio 1:1 or 1:2).[1] Incubate for 2-3 days.
-
Setup: Place oocyte in a recording chamber perfused with Mg²⁺-free Frog Ringer solution.
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Clamping: Impale with two electrodes (Resistance 0.5–2 MΩ) and clamp voltage at -70 mV .
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Activation: Perfuse with 100 µM Glutamate + 10 µM Glycine to achieve maximal steady-state current. Critical: Use saturating agonist concentrations to confirm the allosteric nature of inhibition.
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Inhibition: Co-apply BMT-108908 with agonists.[1] Wait for steady-state inhibition (typically 30-60s).[1]
-
Washout: Wash with buffer to check reversibility.[1]
Protocol C: Cognitive Safety Profiling (CANTAB List-DMS)
Purpose: To differentiate BMT-108908 from ketamine.[1] NR2B NAMs are known to impact specific memory domains.
Key Insight: Unlike ketamine, which causes broad cognitive disruption, BMT-108908 specifically impairs delayed matching to sample (DMS) performance at long delays, reflecting a deficit in memory retention rather than attention or motor function [1].[1]
Screening Workflow Visualization
The following workflow outlines the logical progression for characterizing a novel NR2B NAM like BMT-108908, ensuring high-quality data generation.
Figure 2: Validated screening cascade for NR2B-selective negative allosteric modulators.
Translational Implications & Expert Insights
The "Therapeutic Window" Challenge
In drug development, the Holy Grail for NMDA modulators is separating antidepressant efficacy from psychotomimetic side effects.
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Ketamine: High efficacy, low safety margin (hallucinations, abuse potential).[1]
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BMT-108908: High safety margin regarding psychotomimetic effects (no hyperactivity in rodents), but presents a risk of transient cognitive impairment (memory deficits).[1]
Expert Tip: When designing in vivo experiments with BMT-108908, do not rely solely on the Forced Swim Test (FST). You must include a memory task (e.g., Novel Object Recognition or Passive Avoidance) to monitor the specific NR2B-mediated memory destabilization.[1]
Solubility Handling
BMT-108908 is lipophilic.[1]
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Stock: Prepare 10 mM stocks in 100% DMSO.
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Working Solution: Dilute into aqueous buffer immediately prior to use.
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Limit: Ensure final DMSO concentration is <0.1% for electrophysiology and <1% for binding assays to avoid solvent effects on the receptor lipid environment.[1]
References
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Weed, M. R., et al. (2016). "Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains."[1] Neuropsychopharmacology, 41(2), 568–577.[1]
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Hansen, K. B., et al. (2018). "Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels." Pharmacological Reviews, 70(4), 595-637.[1]
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MedKoo Biosciences. "BMT-108908 Product Data Sheet."
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Nikiforuk, A., et al. (2013). "Effects of the selective NR2B NMDA receptor antagonist CP-101,606 on cognitive performance in rats."[1] Psychopharmacology, 229(4), 659-666.[1]
